(1-Amino-1-oxopropan-2-yl) dodecanoate

Description

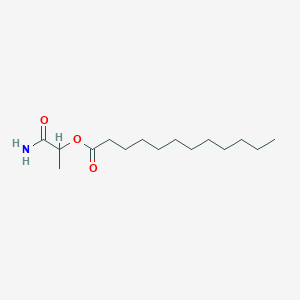

Structure

3D Structure

Properties

CAS No. |

6288-25-1 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.40 g/mol |

IUPAC Name |

(1-amino-1-oxopropan-2-yl) dodecanoate |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)19-13(2)15(16)18/h13H,3-12H2,1-2H3,(H2,16,18) |

InChI Key |

MOJVARKWORDDRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of 1 Amino 1 Oxopropan 2 Yl Dodecanoate Reactivity and Degradation

Hydrolytic Stability and Reaction Mechanisms of Amino Acid Dodecanoate (B1226587) Esters

The hydrolysis of amino acid esters can be catalyzed by acids, bases, or occur under neutral conditions. The presence of the neighboring amino group introduces mechanistic possibilities not available to simple alkyl esters, significantly influencing the rate and pathway of hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAC2, AAL1 Pathways)

Acid-catalyzed ester hydrolysis is a reversible process that proceeds through several potential mechanisms, with the most common being the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. slideshare.netchemistrysteps.com This mechanism is essentially the reverse of the Fischer esterification. chemistrysteps.com

The AAC2 mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comdalalinstitute.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. slideshare.net

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy group.

Elimination: The protonated alcohol moiety is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final carboxylic acid product.

A less common mechanism is the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway. ucoz.comchemistnotes.com This mechanism becomes significant when the alcohol portion of the ester can form a stable carbocation, such as with tertiary alcohols or benzylic alcohols. chemistrysteps.comucoz.com For (1-Amino-1-oxopropan-2-yl) dodecanoate, where the alcohol moiety is derived from a secondary carbon, the AAC2 mechanism is the predominant pathway for acid-catalyzed hydrolysis. ucoz.com

Base-Catalyzed Hydrolysis Mechanisms (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the most common method for hydrolyzing esters and is practically irreversible. ucoz.commasterorganicchemistry.com This is because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

The mechanism, referred to as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), involves:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate. pearson.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. masterorganicchemistry.compearson.com

Studies on various amino acid esters have shown that protonation of the α-amino group can significantly increase the rate of hydroxide ion attack. For instance, protonation of the amino group in leucine (B10760876) ethyl ester leads to a 150-fold increase in the hydrolysis rate due to the favorable electrostatic interaction between the anionic nucleophile (OH⁻) and the positively charged ester. publish.csiro.au

| Amino Acid Ester | Rate Constant (kOH, M-1s-1) | Reference |

|---|---|---|

| Glycine Ethyl Ester | 0.58 | publish.csiro.au |

| DL-Alanine Ethyl Ester | 0.29 | publish.csiro.au |

| DL-Valine Ethyl Ester | 0.076 | publish.csiro.au |

| L-Leucine Ethyl Ester | 0.102 | publish.csiro.au |

| L-Isoleucine Ethyl Ester | 0.061 | publish.csiro.au |

Neutral Hydrolysis Pathways (e.g., Water Autoionization Mechanisms)

In the absence of strong acids or bases, esters can undergo neutral hydrolysis, where water acts as the nucleophile. This process is generally much slower than acid- or base-catalyzed hydrolysis. The mechanism can be influenced by intramolecular factors. Aspartic proteases, for example, utilize a pair of carboxylic acids to activate a water molecule for nucleophilic attack even under neutral or slightly acidic conditions. nih.gov Synthetic models mimicking this have shown the ability to generate a hydroxide ion in an active site, accelerating hydrolysis significantly. nih.gov For amino acid esters, the proximity of the amino group can also play a role in facilitating neutral hydrolysis, as discussed in the next section.

Intramolecular Catalysis in Amino Acid Ester Hydrolysis

The α-amino group in amino acid esters can act as an intramolecular catalyst, significantly accelerating the rate of hydrolysis. wikipedia.org This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, involves the amino group attacking the ester carbonyl carbon in an initial step. spcmc.ac.indalalinstitute.com

The mechanism typically involves two successive SN2-type substitutions:

The unprotonated α-amino group acts as an internal nucleophile, attacking the adjacent ester carbonyl to form a cyclic intermediate (a 2,5-dioxopiperazine precursor or a similar cyclic species) and displacing the alcohol. This first step results in an inversion of configuration at the carbonyl carbon.

This intramolecular pathway provides a lower energy route for hydrolysis compared to direct attack by an external nucleophile, leading to a substantial rate enhancement. wikipedia.orgresearchgate.net Studies on 2-aminobenzoate (B8764639) esters show rate enhancements of 50-100 fold due to intramolecular general base catalysis by the neighboring amine group. researchgate.net

Non-Enzymatic Degradation Pathways of Amino Acid Dodecanoate Esters

Besides hydrolysis, amino acid esters can undergo other degradation reactions, primarily driven by the reactive amino group.

Intramolecular Aminolysis and Cyclization Reactions (e.g., Diketopiperazine Formation)

Intramolecular aminolysis is a key degradation pathway for dipeptide esters and can also be relevant for single amino acid esters under certain conditions, leading to cyclization. acs.orgacs.org The most well-known example is the formation of 2,5-diketopiperazines (DKPs) from dipeptide esters. acs.orgdigitellinc.com

The mechanism involves the nucleophilic attack of the N-terminal amino group of a dipeptide ester onto the carbonyl carbon of the ester group. nih.gov This cyclization reaction results in the formation of a stable six-membered DKP ring and the elimination of the alcohol. reddit.com This reaction is particularly rapid when proline is the second amino acid in the dipeptide sequence. nih.govnih.gov

For a single amino acid ester like this compound, the formation of a DKP requires the reaction between two molecules of the amino acid ester. However, other intramolecular cyclization reactions can occur. For instance, esters of amino acids like L-2,4-diaminobutyric acid can undergo rapid intramolecular cyclization to form 5-membered lactams, a process much faster than background ester hydrolysis. rsc.org This highlights the propensity of amino acid derivatives to undergo intramolecular reactions that lead to stable cyclic products. nih.gov

| Factor | Effect on DKP Formation Rate | Reference |

|---|---|---|

| Penultimate Proline Residue | Significantly increases rate | acs.orgnih.gov |

| Unprotected N-terminus | Essential for the reaction | nih.gov |

| Basic Conditions (e.g., Piperidine) | Catalyzes the reaction | nih.gov |

| Polar/Charged N-terminal Side Chain | Increases rate (stabilizes transition state) | nih.gov |

| Elevated Temperature | Increases rate | nih.gov |

pH-Dependent Degradation Kinetics and Pathways of Amino Acid Esters

The stability of amino acid esters, including this compound, is significantly influenced by the pH of the surrounding environment. Hydrolysis, an acid- or base-catalyzed process, is a primary pathway for the degradation of these esters. biomaterials.org The rate of degradation is often pH-dependent, with studies on related poly(β-amino esters) (PBAEs) demonstrating accelerated degradation under decreased pH conditions. biomaterials.orgfrontiersin.org For instance, research on specific PBAEs showed a 27-40% faster degradation rate in solutions with lowered pH compared to physiological pH (7.4). biomaterials.org This acceleration is attributed to the acid-catalyzed hydrolysis of the ester linkages. biomaterials.org

The degradation pathways of amino acid esters can be complex. In cationic poly(α-aminoester)s, degradation at neutral pH can proceed through intramolecular acyl shifts, leading to the formation of products like diketopiperazines and α-amino acids resulting from hydrolysis. rsc.org The kinetics of this degradation are closely monitored by observing the decay of the ester repeat units and the appearance of degradation products over time. rsc.org Reactive, cationic polymers containing amino acid ester linkages are often designed to be stable at a low pH but undergo rapid and selective degradation at a higher pH to release neutral products. rsc.org

The local chemical environment, particularly its pH, can significantly affect the degradation profile of materials containing amino acid esters. biomaterials.org For example, the pH in the vicinity of an implanted biomaterial can drop to as low as 5 during healing processes. biomaterials.org This acidic environment can catalyze the hydrolysis of the ester bonds, influencing the material's lifespan and degradation profile. biomaterials.org

| Polymer Type | pH Condition | Observation | Reference |

|---|---|---|---|

| A6 Poly(β-amino ester) | ≤ 6.5 | Degraded at least 33% faster compared to neutral solutions. | biomaterials.org |

| AH6 Poly(β-amino ester) | Lowered pH | Degraded 27-40% faster compared to physiological pH. | biomaterials.org |

| AH6 3:1 Poly(β-amino ester) | pH 7 to pH 5 (at 37°C) | Degraded 27-40% faster. | frontiersin.org |

| Cationic poly(α-aminoester) P1+ | pH 6.5 | Degradation leads to the formation of diketopiperazines and α-amino acids. | rsc.org |

Enzymatic Degradation and Biotransformation Mechanisms

Esterase and Aminopeptidase-Mediated Cleavage of Amino Acid Esters

Enzymes play a crucial role in the biodegradation of amino acid esters. Esterases and aminopeptidases are two key classes of enzymes involved in the cleavage of these molecules. nih.govnih.gov Esterases catalyze the hydrolysis of ester bonds, while aminopeptidases catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. nih.govnih.gov Some enzymes exhibit broad substrate specificity; for example, the aminopeptidase (B13392206) from Aeromonas proteolytica (AAP) has been shown to function as an esterase, effectively catalyzing the hydrolysis of L-leucine ethyl ester. nih.gov

The mechanism of enzymatic cleavage involves the binding of the amino acid ester substrate to the active site of the enzyme. nih.gov In the case of many aminopeptidases, a metal ion, often Zn2+, is present in the active site and is involved in liganding the substrate. nih.gov The catalytic process then proceeds, leading to the hydrolysis of the ester bond and the release of the constituent alcohol and amino acid. Kinetic studies of AAP-catalyzed ester hydrolysis suggest that product formation is the rate-limiting step. nih.gov There is no evidence for the formation of an acyl-enzyme intermediate during hydrolysis by these enzymes. nih.gov The turnover number (kcat) for the hydrolysis of L-leucine ethyl ester by AAP is comparable to that observed for peptide hydrolysis, indicating that the enzyme is proficient at cleaving both types of substrates. nih.gov

Biodegradation Pathways in Academic Model Systems

In biological systems, the degradation of amino acids and their derivatives follows well-defined metabolic pathways. libretexts.orglibretexts.org Once this compound is hydrolyzed into its constituent parts, L-alaninamide (or subsequently L-alanine) and dodecanoic acid, these components enter their respective catabolic pathways. The carbon skeletons of amino acids are typically converted into major metabolic intermediates that can enter central pathways like the citric acid cycle. libretexts.orgbu.edu

Amino acids are categorized as glucogenic, ketogenic, or both, depending on the intermediates they form upon degradation. libretexts.org

Glucogenic amino acids are degraded to pyruvate (B1213749), α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate, all of which can be used to synthesize glucose through gluconeogenesis. libretexts.orglibretexts.org Alanine (B10760859), for instance, is directly converted to pyruvate by a transamination reaction. libretexts.org

Ketogenic amino acids are broken down into acetyl-CoA or acetoacetyl-CoA, which can be converted into ketone bodies. libretexts.org

Some amino acids are both glucogenic and ketogenic. libretexts.org

The initial steps in amino acid catabolism usually involve the removal of the amino group through transamination or oxidative deamination, producing an α-keto acid. libretexts.org These reactions are fundamental for channeling the carbon backbones of amino acids into energy metabolism. libretexts.orglibretexts.org The specific degradation pathway for an amino acid can involve a series of enzymatic reactions, as seen in the multi-step conversion of branched-chain amino acids like valine into succinyl-CoA. libretexts.org

Factors Influencing Enzymatic Hydrolysis Rates of Amino Acid Esters

Key factors include:

Temperature: As temperature increases, the rate of reaction generally rises due to more frequent collisions between the enzyme and substrate molecules. monash.edu However, beyond an optimal temperature, the enzyme can denature, leading to a loss of its three-dimensional structure and a sharp decrease in activity. conductscience.commonash.edu

Enzyme Concentration: With a sufficient supply of substrate, the reaction rate is directly proportional to the enzyme concentration. monash.edu A higher concentration of enzyme molecules means more active sites are available to bind with the substrate. conductscience.com

Substrate Concentration: At a constant enzyme concentration, the reaction rate increases with substrate concentration until the enzyme becomes saturated. monash.edu At this point, all active sites are occupied, and the reaction rate reaches its maximum (Vmax). Further increases in substrate concentration will not increase the reaction rate. conductscience.commonash.edu

| Factor | Effect on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| Temperature | Increases up to an optimum, then decreases sharply. | Affects kinetic energy of molecules. High temperatures cause denaturation. | conductscience.commonash.edu |

| pH | Maximal at an optimal pH; decreases at higher or lower values. | Alters ionization of enzyme's amino acid residues and can cause denaturation. | conductscience.comalevelbiology.co.uk |

| Enzyme Concentration | Increases proportionally with concentration (if substrate is not limiting). | More active sites are available for catalysis. | monash.edu |

| Substrate Concentration | Increases until enzyme saturation is reached (Vmax). | Rate depends on the frequency of enzyme-substrate collisions. | conductscience.commonash.edu |

Advanced Analytical Methodologies for Research on 1 Amino 1 Oxopropan 2 Yl Dodecanoate

Chromatographic Separations for Amino Acid Dodecanoate (B1226587) Esters

Chromatography is the cornerstone for the analysis of amino acid dodecanoate esters, providing the necessary resolution to separate these compounds from complex mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are among the most powerful and versatile techniques for the analysis of amino acid esters. who.intnih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

For amino acid dodecanoate esters, which possess both a polar amino acid head and a nonpolar fatty acid tail, reversed-phase (RP) chromatography is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., octadecyl-silylated silica, C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The long dodecanoate chain ensures strong retention on the C18 column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to elute compounds with varying hydrophobicities. mdpi.com

UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov This is particularly advantageous for high-throughput analysis. nih.gov In addition to reversed-phase, hydrophilic interaction liquid chromatography (HILIC) can be an alternative for separating polar analytes, where a polar stationary phase is used with a largely organic mobile phase. helixchrom.com

Table 1: Typical HPLC/UHPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | sielc.comnih.gov |

| Elution Mode | Gradient | mdpi.com |

| Column Temperature | 25-60°C | nih.gov |

| Detection | UV/Vis, Fluorescence, Mass Spectrometry (MS) | nih.govmdpi.com |

Gas Chromatography (GC) for Volatile Amino Acid Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Direct analysis of amino acid esters like (1-Amino-1-oxopropan-2-yl) dodecanoate by GC is challenging due to their low volatility and potential for thermal decomposition in the hot injector port. thermofisher.comsigmaaldrich.com

Therefore, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.comcreative-proteomics.com This process involves chemically modifying the polar functional groups (amino and carboxyl groups) to form less polar, more volatile derivatives. sigmaaldrich.com Common derivatization strategies include:

Silylation: Active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation: The amino group is reacted with reagents like trifluoroacetic anhydride (B1165640) (TFA) to form N-trifluoroacetyl derivatives. creative-proteomics.com

Once derivatized, the compounds can be separated on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, and detected using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). thermofisher.comcreative-proteomics.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Method | Reagent | Target Functional Group | Reference |

|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | -NH2, -COOH, -OH, -SH | thermofisher.comsigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFA) | -NH2, -OH, -SH | creative-proteomics.com |

| Esterification | Isopropanol/HCl | -COOH | creative-proteomics.com |

Ion-Exchange Chromatography (IEC) for Amino Acid Profiling

Ion-Exchange Chromatography (IEC) is a classic and highly robust method for the separation of amino acids. ijpjournal.combiochrom.co.uk This technique separates molecules based on their net charge by utilizing a stationary phase that contains fixed ionic groups. altabioscience.com For amino acid analysis, cation-exchange chromatography is typically employed, where the stationary phase consists of a resin with negatively charged functional groups (e.g., sulfonate groups). pickeringlabs.com

Amino acids, which are zwitterionic, carry a net positive charge at low pH. altabioscience.com When a sample is loaded onto the column, the positively charged amino acids bind to the negatively charged resin. pickeringlabs.com Separation is then achieved by pumping a series of buffers with gradually increasing pH or ionic strength through the column. altabioscience.compickeringlabs.com As the pH increases, the amino acids lose their positive charge, weaken their interaction with the resin, and elute from the column at characteristic times.

Table 3: Principles of Ion-Exchange Chromatography for Amino Acid Separation

| Principle | Description | Reference |

|---|---|---|

| Stationary Phase | Cation-exchange resin (e.g., sulfonated polystyrene-divinylbenzene) | pickeringlabs.com |

| Separation Basis | Differential binding based on the net positive charge of amino acids at low pH | altabioscience.com |

| Elution Mechanism | Increasing pH (titration) or increasing salt concentration (competitive ion exchange) | pickeringlabs.com |

| Detection | Post-column derivatization with ninhydrin (B49086) followed by UV-Vis detection | biochrom.co.uk |

Chiral Chromatography for Enantiomeric Resolution of Amino Acid Esters

Since most natural amino acids (except glycine) are chiral, the enantiomeric resolution of their derivatives is often critical. nih.gov this compound is derived from alanine (B10760859) and is therefore a chiral molecule. Chiral chromatography, particularly HPLC using Chiral Stationary Phases (CSPs), is the most widely used and effective method for separating enantiomers. yakhak.orgmdpi.com

CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times. A variety of CSPs are available for the resolution of amino acid derivatives:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are broadly applicable for separating a wide range of chiral compounds, including amino acid esters. yakhak.org

Macrocyclic Antibiotic CSPs: These phases are particularly effective for the enantiomeric separation of natural amino acids and their derivatives. nih.gov

Crown Ether CSPs: Chiral crown ethers are known to show excellent chiral recognition for compounds containing primary amino groups. researchgate.net

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. Derivatization of the amino acid ester, for instance with a 3,5-dinitrobenzoyl group, is often performed to introduce a π-acidic moiety that can interact strongly with the π-basic CSP. nih.gov

The choice of CSP and mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is crucial for achieving successful enantiomeric separation. nih.gov

Table 4: Examples of Chiral Stationary Phases for Amino Acid Ester Resolution

| CSP Type | Example | Primary Interaction Mechanism | Reference |

|---|---|---|---|

| Polysaccharide | Chiralpak IA (amylose derivative) | Inclusion, hydrogen bonding, dipole-dipole | yakhak.org |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding | nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Inclusion, hydrogen bonding, ionic interactions | nih.gov |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation | researchgate.net |

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of amino acid derivatives, providing high sensitivity, high selectivity, and crucial structural information. nih.gov When coupled with a chromatographic separation technique, it offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid Derivatives

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for the quantification and characterization of amino acid derivatives in complex samples. nih.govrsc.orgnih.gov This technique hyphenates the separation capabilities of HPLC or UHPLC with the detection power of tandem MS. researchgate.net

The process begins with the ionization of the eluent from the LC column. Electrospray Ionization (ESI) is the most common method for this class of compounds, as it is a soft ionization technique suitable for polar and thermally labile molecules. creative-proteomics.com The resulting ions are then guided into the mass spectrometer.

In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov The fragmentation patterns observed in the MS/MS spectrum also provide definitive structural confirmation of the analyte. ut.ee For this compound, characteristic fragments would include ions corresponding to the alaninamide moiety and the dodecanoate chain. Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and create specific, highly sensitive fragmentation pathways. rsc.orgnih.gov

Table 5: Key Parameters in LC-MS/MS Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode | creative-proteomics.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | researchgate.net |

| Scan Mode | Selected Reaction Monitoring (SRM) for quantification; Product Ion Scan for structural confirmation | nih.gov |

| Derivatization | Can be used to improve ionization and introduce specific fragmentation tags (e.g., DMABS) | rsc.orgnih.gov |

| Application | Highly sensitive and specific quantification and structural characterization | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of amino acid derivatives such as this compound, GC-MS provides high resolution and sensitivity. However, due to the polar nature and low volatility of many amino acid-based compounds, chemical derivatization is typically a necessary prerequisite for successful GC-MS analysis. sigmaaldrich.com The goal of derivatization is to convert the polar functional groups (like -NH2 and -OH) into less polar, more volatile moieties, thereby improving chromatographic behavior and thermal stability. sigmaaldrich.com

The analytical process for this compound using GC-MS would involve several key steps. First, the sample containing the compound is prepared, which may involve extraction from a complex matrix. Next, a derivatization agent is added to the extracted sample, and the mixture is often heated to ensure the reaction proceeds to completion. sigmaaldrich.com The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the original compound. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information about the derivatized analyte. sigmaaldrich.com

| Parameter | Description | Common Conditions/Examples | Relevance to this compound |

|---|---|---|---|

| Derivatization Agent | Reagent used to increase volatility and thermal stability. | Silylating agents (e.g., MTBSTFA), Acylating agents (e.g., TFAA). sigmaaldrich.comnih.gov | Essential for converting the polar amine group to a form suitable for GC. |

| GC Column | The stationary phase where separation occurs. | Non-polar or medium-polarity columns (e.g., SLB™-5ms, Chirasil-L-Val for chiral analysis). sigmaaldrich.comnih.gov | Choice of column affects the separation efficiency from other matrix components. A chiral column would be needed to separate stereoisomers. |

| Injection Mode | Method of sample introduction into the GC. | Split/Splitless, Programmed Temperature Vaporizer (PTV). nih.gov | PTV can enhance sensitivity and reduce sample degradation. |

| Ionization Method | Technique used to ionize the analyte in the mass spectrometer. | Electron Impact (EI) is most common for GC-MS. sigmaaldrich.com | EI provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF). | Determines the mass accuracy and resolution of the analysis. |

Targeted Metabolomics Approaches for Amino Acid Derivative Analysis

Targeted metabolomics is a quantitative analytical approach focused on measuring a predefined group of specific metabolites. mayo.edu This methodology is highly suitable for the analysis of amino acid derivatives like this compound, especially within complex biological samples. Unlike untargeted approaches that aim to measure as many metabolites as possible, targeted methods offer superior sensitivity, specificity, and quantitative accuracy for the analytes of interest. mayo.edu

The core of targeted metabolomics for amino acid derivatives typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). illinois.edu This technique utilizes modes such as Multiple Reaction Monitoring (MRM) to achieve precise quantification. creative-proteomics.com In an MRM experiment, the mass spectrometer is set to first select a specific precursor ion (the molecular ion of the target analyte) and then to detect a specific fragment ion generated from the precursor. This high specificity minimizes interference from other compounds in the matrix, allowing for accurate measurement even at very low concentrations. creative-proteomics.com

For the analysis of this compound, a targeted assay would be developed. This involves optimizing the chromatographic separation conditions and identifying the unique precursor-to-product ion transitions for the compound. Absolute quantification is typically achieved by using stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass. mayo.edu This approach allows for the correction of any sample loss during preparation or variations in instrument response. Many research and clinical laboratories have established targeted panels that can quantify dozens of amino acids and their derivatives simultaneously. mayo.edunih.govmetwarebio.com

| Strategy | Instrumentation | Key Advantages | Application to this compound |

|---|---|---|---|

| Multiple Reaction Monitoring (MRM) | LC-MS/MS (e.g., Triple Quadrupole) | High sensitivity, high specificity, accurate quantification. creative-proteomics.com | Allows for precise measurement of the compound in complex matrices like plasma or tissue extracts. |

| Stable Isotope Dilution | LC-MS/MS | Provides absolute quantification by correcting for matrix effects and sample variability. mayo.edu | A synthesized, isotope-labeled version of the compound would be used as an internal standard for the most accurate results. |

| Targeted Panels | LC-MS/MS | Simultaneous quantification of a large number of related compounds (e.g., 40+ amino acids and derivatives). mayo.edunih.gov | Allows for the study of the compound in the context of related metabolic pathways. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC column coupled with MS/MS | Improved retention and separation of polar and charged compounds like amino acids. nih.gov | Offers an alternative chromatographic method to standard reversed-phase LC for better separation. |

Derivatization Strategies in Analytical Research

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. In the analysis of this compound and other amino acid derivatives, derivatization is a critical step to enhance detection, improve chromatographic separation, and enable analysis by methods like GC-MS. sigmaaldrich.com

Pre-column and Post-column Derivatization for Enhanced Detection (e.g., Phenylisothiocyanate, Trifluoroacetic Anhydride, Silylation)

Derivatization strategies can be broadly categorized as either pre-column or post-column, depending on whether the reaction occurs before or after the chromatographic separation. tandfonline.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the chromatograph. This is the most common approach and is used in both GC and HPLC. The resulting derivatives are then separated and detected.

Silylation: This is a very common derivatization technique for GC analysis where active hydrogen atoms in the analyte are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. This process significantly increases the volatility and thermal stability of amino acid derivatives, making them amenable to GC-MS analysis. sigmaaldrich.com

Trifluoroacetic Anhydride (TFAA): This reagent is used for acylation, often in combination with a fluorinated alcohol. It reacts with amine, hydroxyl, and thiol groups to form stable, volatile derivatives suitable for GC-MS. nih.gov This method is effective for the comprehensive profiling of amino acid enantiomers. nih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the primary or secondary amino group of amino acids to form a phenylthiocarbamoyl (PTC) derivative. These derivatives are highly UV-absorbent, making them ideal for sensitive detection by HPLC with a UV detector.

Post-column derivatization is performed after the analytes have been separated on the chromatographic column but before they reach the detector. tandfonline.com This approach is advantageous because it avoids the potential for creating multiple derivative products from a single analyte, which can complicate the resulting chromatogram. It is commonly used in traditional ion-exchange chromatography systems for amino acid analysis. A reagent is continuously pumped and mixed with the column eluent, and the resulting colored or fluorescent products are then detected. tandfonline.com

| Agent | Target Groups | Technique | Detection Method | Key Features |

|---|---|---|---|---|

| Silylating Agents (e.g., MTBSTFA) | -NH2, -OH, -SH | GC (Pre-column) | MS | Produces volatile and thermally stable derivatives; TBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| Trifluoroacetic Anhydride (TFAA) | -NH2, -OH, -SH | GC (Pre-column) | MS | Forms highly volatile perfluoroacyl derivatives, excellent for enantiomeric separation on chiral columns. nih.gov |

| Phenylisothiocyanate (PITC) | Primary and secondary amines | HPLC (Pre-column) | UV | Forms stable PTC-amino acids with strong UV absorbance for high sensitivity. |

| o-Phthalaldehyde (OPA) | Primary amines | HPLC (Post-column) | Fluorescence | Reacts rapidly at room temperature to form highly fluorescent products, providing excellent sensitivity. tandfonline.com |

Chiral Derivatizing Agents (e.g., Marfey's Reagents) for Stereochemical Analysis

The biological activity of chiral molecules, including amino acid derivatives, is often dependent on their stereochemistry. This compound, being derived from alanine, possesses a chiral center. Therefore, analytical methods capable of separating and quantifying its stereoisomers are essential. One of the most effective strategies for this is the use of chiral derivatizing agents.

This approach involves reacting the enantiomeric mixture with an optically pure derivatizing agent to form a pair of diastereomers. peptide.com Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using achiral chromatographic techniques, such as standard reversed-phase HPLC. peptide.com

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing agent for the analysis of amino acids and their derivatives. nih.govsemanticscholar.org The reagent reacts with the primary amino group of the analyte. For example, if a sample contains both the L- and D-forms of this compound, reacting it with L-FDAA will produce two diastereomers: L-FDAA-L-analyte and L-FDAA-D-analyte. These two products will have different retention times on a C18 HPLC column and can be quantified, typically using UV detection at around 340 nm. acs.org The elution order of the diastereomers is generally consistent, which aids in assigning the absolute configuration of the analyte. acs.org

| Agent | Principle of Operation | Analytical Method | Advantages | Considerations |

|---|---|---|---|---|

| Marfey's Reagent (L-FDAA) | Forms diastereomers by reacting with the primary amine of the analyte. peptide.com | Reversed-Phase HPLC-UV | Reliable separation of a wide range of amino acid enantiomers on standard achiral columns; consistent elution patterns. acs.org | The reagent itself can sometimes interfere with the peaks of interest in the chromatogram. acs.org |

| (S)-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester) | Forms diastereomeric urea-type derivatives. | Reversed-Phase HPLC-UV/MS | Can provide better separation for certain complex or unusual amino acids where Marfey's reagent may be less effective. acs.org | Reaction conditions and stability of derivatives need to be carefully optimized. |

| GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Forms diastereomeric thiourea (B124793) derivatives. | Reversed-Phase HPLC-UV/MS | Effective for primary and secondary amino acids. | May produce byproducts that can complicate analysis. |

Supramolecular Chemistry and Self Assembly of 1 Amino 1 Oxopropan 2 Yl Dodecanoate Analogs

Molecular Design Principles for Amino Acid-Based Amphiphiles and Conjugates

The self-assembly of amino acid-based amphiphiles is a "bottom-up" strategy for constructing supramolecular materials. frontiersin.org The process involves basic molecular units spontaneously forming stable, ordered structures through non-covalent interactions. frontiersin.org The resulting architecture is highly dependent on the molecular design, particularly the interplay between the hydrophilic and hydrophobic parts of the molecule and the intrinsic properties of the chosen amino acid.

The fundamental design of an amphiphilic molecule like (1-Amino-1-oxopropan-2-yl) dodecanoate (B1226587) involves the covalent linkage of a polar (hydrophilic) headgroup to a nonpolar (hydrophobic) tail. In this class of compounds, the amino acid derivative serves as the hydrophilic domain, while the long aliphatic chain, in this case, a dodecanoate tail, constitutes the hydrophobic domain. nih.gov

The balance between these two domains is critical in determining the type of supramolecular structure that will be formed in an aqueous environment. This balance can be quantified by considering the geometry and relative size of the two domains. The rational design of these molecules allows for the tuning of their self-assembly behavior. nih.govacs.org For instance, long aliphatic hydrocarbon chains are frequently used as the hydrophobic tail in designing amphiphiles because of their propensity to facilitate the formation of vesicular structures like liposomes. nih.gov The peptide or amino acid sequence provides the hydrophilic character, promoting solubility in aqueous solutions and offering sites for specific intermolecular interactions, such as hydrogen bonding. nih.govacs.org The 20 common amino acids can be broadly grouped into hydrophobic, hydrophilic, and charged categories based on the physicochemical properties of their side chains, allowing for fine control over the hydrophilic headgroup's properties. nih.gov

Key design considerations include:

Hydrophilic Headgroup: The amino acid residue provides the primary hydrophilic character. Its size, charge, and hydrogen-bonding capacity influence its interaction with water and with neighboring molecules.

Hydrophobic Tail: The length and saturation of the fatty acid chain (e.g., dodecanoate) dictate the strength of the hydrophobic effect, which is a major driving force for self-assembly. mdpi.com

Amphipathic Character: Some amino acids, like arginine and lysine, are considered amphipathic themselves, possessing both polar and non-polar characteristics, which can enable complex interactions with surfaces and other molecules. rsc.orgresearchgate.net

The specific identity of the amino acid headgroup and its stereochemistry (chirality) play a crucial role in directing the self-assembly process and defining the morphology of the resulting nanostructures. frontiersin.orgnih.gov

Amino Acid Identity: The nature of the amino acid side chain significantly impacts intermolecular interactions. Aromatic amino acids like phenylalanine or tryptophan can introduce π-π stacking interactions, which supplement the hydrogen bonding and hydrophobic forces, often leading to the formation of well-defined nanostructures such as fibers and ribbons. nih.govmdpi.com The substitution of one amino acid for another can alter the packing of the molecules, leading to different supramolecular architectures. nih.gov

Chirality: Since all natural amino acids (except glycine) are chiral, this property is transferred from the molecular level to the supramolecular level. The use of a single enantiomer (e.g., the L-form, as is common in nature) can lead to the formation of twisted or helical nanostructures. frontiersin.org Studies have shown that the handedness of these supramolecular structures is dictated by the chirality of the constituent amino acid. frontiersin.orgacs.org For example, it was demonstrated that for certain short amphiphilic peptides, the chirality of the C-terminal hydrophilic amino acid head dictates the twisting handedness of the self-assembled nanofibrils. frontiersin.orgacs.org The co-assembly of racemic mixtures (equal amounts of L- and D-enantiomers) can lead to entirely different, often more mechanically robust, nanostructures compared to the pure enantiomers, due to different molecular arrangements and packing efficiencies. nih.govacs.org This highlights that chirality is a critical design parameter for fabricating specific nanoarchitectures. nih.govacs.org

Formation of Supramolecular Nanostructures from Amino Acid Dodecanoate Esters

The amphiphilic nature of amino acid dodecanoate esters drives their aggregation in solution to minimize the unfavorable contact between the hydrophobic alkyl chains and water. This self-assembly process can result in a variety of well-defined supramolecular nanostructures.

Depending on the molecular structure of the amphiphile and external conditions like concentration, temperature, and pH, different nanostructures can be formed. nih.gov The geometry of the molecule is a key determinant; the critical packing parameter relates the headgroup area to the volume and length of the hydrophobic tail, predicting the likely morphology of the aggregate. rsc.org

Micelles: These are typically spherical aggregates where the hydrophobic tails are sequestered in the core and the hydrophilic amino acid headgroups form a shell in contact with the surrounding water. Both spherical and cylindrical (worm-like or fibrillar) micelles can be formed. rsc.orgnih.gov

Vesicles: These are hollow spheres consisting of a lipid bilayer membrane that encloses an aqueous core. The bilayer arrangement positions the hydrophobic tails toward the interior of the membrane and the hydrophilic headgroups facing the inner and outer aqueous environments.

Nanofibers: These are one-dimensional, high-aspect-ratio structures that can result from the hierarchical assembly of amphiphilic molecules. nih.govacs.org The formation of nanofibers is often driven by specific directional interactions, such as the β-sheet formation in peptide amphiphiles, which involves extensive hydrogen bonding. nih.govacs.org Aromatic amino acids are known to promote the formation of various nanostructures, including fibers, nanotubes, and nanoribbons. nih.gov

The self-assembly process can be dynamic, with structures potentially transitioning from one form to another in response to environmental triggers. nih.gov For instance, molecules may initially form micelles that can subsequently grow into nanofibers.

Under certain conditions, the self-assembled nanofibers formed by amino acid conjugates can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a hydrogel. mdpi.com These materials are of significant interest for various applications.

The ability of a molecule to act as a low-molecular-weight gelator is highly dependent on its structure. mdpi.com The gelation process is driven by a balance of intermolecular forces that allows for the formation of a stable, solvent-spanning network. mdpi.comrsc.org For amino acid-based gelators, hydrophobic interactions and hydrogen bonding are the primary driving forces for gel formation. mdpi.com

The properties of the resulting hydrogel are influenced by several factors:

Amino Acid Structure: The choice of amino acid affects the strength and directionality of hydrogen bonds. For example, Fmoc-protected amino acids are a well-studied class of hydrogelators, where the type of gel formed depends significantly on the specific amino acid used. rsc.orgresearchgate.net

Alkyl Chain Length: Studies on Nα, Nε-diacyl-l-lysine derivatives showed that gelation ability varies with the length of the acyl chains, with myristoyl (C14) derivatives being beneficial for gel formation. mdpi.com

Solvent and pH: Gelation is highly sensitive to the solvent composition and pH, as these factors affect the solubility of the gelator and the strength of intermolecular interactions. nih.gov

The table below summarizes how different amino acids can influence the properties of hydrogels.

| Amino Acid Derivative Class | Key Research Finding | Reference |

| Phenylalanine (uncapped) | Smallest known amino acid capable of forming thermoreversible hydrogels. Rheological properties can be tuned by co-assembling with other amino acids like tryptophan or serine. | nih.gov |

| Fmoc-Amino Acids | Effective hydrogelators. The morphology and stability of the gel are highly dependent on the specific amino acid side chain (e.g., F, Y, W, M, G, I). | researchgate.net |

| L-lysine derivatives (diacyl) | Gelation ability in water/alcohol mixtures is dependent on the acyl chain length, with longer chains (myristoyl) favoring gel formation. | mdpi.com |

| L-alanine derivatives | Can form stable organogels in the presence of a small amount of water, highlighting the critical role of the solvent system. | mdpi.com |

Intermolecular Interactions Driving Supramolecular Organization

The self-assembly of (1-Amino-1-oxopropan-2-yl) dodecanoate and its analogs is governed by a combination of non-covalent intermolecular forces. The interplay and balance of these interactions dictate the final, thermodynamically stable supramolecular structure. mdpi.com

The primary forces involved are:

Hydrophobic Interactions: This is a major driving force for assembly in aqueous media. The system seeks to minimize the energetically unfavorable interactions between the hydrophobic dodecanoate tails and water molecules, leading to the aggregation and sequestration of these tails away from the solvent. mdpi.com

Hydrogen Bonding: The amino acid headgroup, with its amide and potential side-chain functionalities, provides ample opportunities for hydrogen bonding. These directional interactions are crucial for creating ordered, stable structures, particularly in the formation of nanofibers and hydrogel networks. nih.govacs.orgmdpi.com In peptide-based systems, hydrogen bonding among β-sheet forming sequences is a key determinant of intermolecular cohesion. osti.gov

Electrostatic Interactions: If the amino acid side chain is charged (e.g., lysine, aspartic acid), electrostatic repulsion or attraction will play a significant role. Repulsion between like charges can oppose aggregation, while attraction between opposite charges can promote it. The strength of these interactions can be modulated by pH and the ionic strength of the solution. nih.govacs.org

π-π Stacking: When the amino acid component is aromatic (e.g., phenylalanine, tryptophan), stacking interactions between the aromatic rings provide an additional stabilizing force that contributes to the formation of well-ordered assemblies. nih.govmdpi.com

These individual interactions are relatively weak, but their collective action leads to the formation of robust and highly organized supramolecular structures. northwestern.edu

Hydrogen Bonding Networks and Their Role in Self-Assembly

The self-assembly of this compound and its analogs is significantly directed by the formation of intermolecular hydrogen bonds. The amide and carbonyl groups within the alaninamide headgroup are capable of acting as both hydrogen bond donors and acceptors, facilitating the formation of extensive and ordered hydrogen-bonding networks. These interactions are crucial for the formation of stable, ordered supramolecular structures.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing these hydrogen-bonding interactions. In non-polar solvents, N-acyl amino acid amides exhibit distinct N-H stretching bands corresponding to both free (non-hydrogen-bonded) and hydrogen-bonded amide groups. For instance, studies on N-acetyl-L-Pro-L-Leu-Gly-NH2 in chloroform (B151607) have identified specific vibrational bands associated with different intramolecularly hydrogen-bonded conformers. acs.org Broad bands observed around 3350 cm⁻¹ and 3290 cm⁻¹ are assigned to NH groups involved in different hydrogen-bonded ring structures, while sharper bands are attributed to free NH groups. acs.org The relative intensities of these bands can be used to determine the thermodynamics of hydrogen bond formation, with the more stable hydrogen-bonded structures being enthalpically favored. acs.org

In aqueous environments, the competition with water molecules makes the hydrogen bonding landscape more complex. However, within the core of the self-assembled structures, where water is excluded, strong intermolecular hydrogen bonds between the amide groups of neighboring amphiphiles can form. These interactions are a key driving force for the formation of one-dimensional structures like nanofibers and ribbons. The crystal structure of N-dodecanoyl-L-serine monohydrate, a related amphiphile, reveals a complex hydrogen-bonding network where even the water molecule plays a central role in connecting the headgroups. researchgate.net This highlights the intricate and crucial role of hydrogen bonding in dictating the packing and stability of these self-assembled architectures.

The strength and directionality of these hydrogen bonds contribute significantly to the rigidity and stability of the resulting nanomaterials. By creating a cooperative network of interactions, hydrogen bonding works in concert with other non-covalent forces to guide the assembly of these amphiphiles into well-defined, functional supramolecular structures.

Hydrophobic Interactions and Hydrophobic Collapse in Amphiphile Assembly

The thermodynamics of this process can be quantified by studying the critical micelle concentration (CMC) and the associated thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. For ionic surfactants with a dodecyl chain, like sodium dodecyl sulfate (B86663) (SDS), the micellization process is spontaneous, as indicated by a negative ΔG°mic. conicet.gov.ar The temperature dependence of the CMC can reveal the contributions of enthalpy and entropy to this process. Typically, for such surfactants, the micellization is entropy-driven at lower temperatures and becomes more enthalpy-driven as the temperature increases. conicet.gov.ar

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

|---|

The hydrophobic collapse of the dodecyl chains forms the core of the self-assembled structures, such as micelles or the interior of nanofibers, while the hydrophilic alaninamide headgroups remain exposed to the aqueous environment. The length of the hydrophobic tail plays a critical role in the stability of these assemblies; longer alkyl chains generally lead to a lower CMC and more stable aggregates due to stronger van der Waals interactions between the chains. acs.org

Computational and Theoretical Studies on 1 Amino 1 Oxopropan 2 Yl Dodecanoate

Quantum Chemical and Molecular Modeling of Reaction Mechanisms

Quantum chemical methods and molecular modeling provide a detailed picture of the electronic structure and energetics of molecules, which is crucial for understanding reaction pathways. For (1-Amino-1-oxopropan-2-yl) dodecanoate (B1226587), these studies primarily focus on the hydrolysis of its ester bond, a key reaction that influences its stability and biological activity.

Theoretical Studies on Ester Hydrolysis Pathways (e.g., Ab Initio, DFT)

The hydrolysis of the ester linkage in (1-Amino-1-oxopropan-2-yl) dodecanoate can proceed through several pathways, the feasibility of which can be investigated using ab initio and Density Functional Theory (DFT) calculations. These methods can model the reaction in both acidic and basic conditions.

Under neutral or acidic conditions, the hydrolysis mechanism often involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.govnih.gov A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.govnih.gov Subsequent proton transfer and elimination of the alcohol moiety lead to the formation of dodecanoic acid and 2-aminopropanamide. nih.govnih.gov DFT calculations can be employed to determine the activation energies for each step of this process, thereby identifying the rate-determining step. researchgate.net For instance, studies on similar esters have shown that the initial protonation and subsequent nucleophilic attack are critical steps with distinct energy barriers. nih.gov

Some theoretical studies on ester hydrolysis have proposed mechanisms involving the autoionization of water, where hydroxide (B78521) and hydronium ions generated from water molecules cooperatively catalyze the reaction. researchgate.net This can lower the activation energy barrier for the hydrolysis process. researchgate.net Ab initio calculations have been instrumental in exploring these complex, solvent-assisted pathways that might not be apparent from simpler models. tandfonline.com

Characterization of Transition States and Intermediates in Ester Reactions

A key strength of quantum chemical calculations is the ability to characterize the geometry and energy of transient species such as transition states and intermediates. wordpress.comnih.gov For the hydrolysis of this compound, the tetrahedral intermediate is a crucial species. nih.gov Computational methods can provide detailed information about its bond lengths, angles, and vibrational frequencies.

Transition state theory, combined with computational results, allows for the calculation of reaction rate constants. researchgate.net By locating the transition state structures along the reaction coordinate, researchers can understand the energetic landscape of the hydrolysis reaction. For example, the energy difference between the reactants and the transition state determines the activation energy of the reaction. The table below illustrates hypothetical energy barriers for key steps in the acid-catalyzed hydrolysis of an ester, as could be determined by DFT calculations.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| 1 | Protonation of carbonyl oxygen | 5-10 |

| 2 | Nucleophilic attack by water | 15-25 |

| 3 | Proton transfer | 2-5 |

| 4 | Elimination of alcohol | 10-15 |

Molecular Dynamics Simulations of Compound Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.gov For a molecule like this compound, which possesses both polar and non-polar regions, MD simulations can reveal important information about its conformation, solvation, and aggregation tendencies. mdpi.com

In an aqueous environment, the hydrophobic dodecanoate tail will tend to minimize its contact with water, while the polar (1-amino-1-oxopropan-2-yl) head group will readily form hydrogen bonds with water molecules. MD simulations can track the movement of individual atoms, providing a detailed picture of these intermolecular interactions. These simulations can also predict how the molecule might orient itself at interfaces, such as between water and a non-polar solvent or at the surface of a biological membrane.

The interactions between multiple molecules of this compound can also be studied. At sufficient concentrations, these amphiphilic molecules may aggregate to form micelles or other self-assembled structures. MD simulations can help to understand the driving forces behind this aggregation, such as hydrophobic interactions and hydrogen bonding between the head groups.

Computational Approaches to Quantitative Structure-Metabolism/Reactivity Relationships (QSMR) for Amino Acid Conjugates

Quantitative Structure-Metabolism Relationship (QSMR) models are computational tools used to predict the metabolic fate of chemical compounds based on their molecular structure. These models are particularly valuable in drug discovery and toxicology for assessing the potential biotransformation of new molecules. For amino acid conjugates like this compound, QSMR can provide insights into how the molecule might be metabolized in a biological system.

QSMR models are typically built using a dataset of compounds with known metabolic pathways. wordpress.com A variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between these descriptors and the observed metabolic transformations.

For this compound, a QSMR model could potentially predict its susceptibility to hydrolysis by esterases, a common metabolic reaction for ester-containing compounds. The model might also predict other potential metabolic transformations, such as oxidation of the alkyl chain or modifications to the amino acid moiety. The development of such models relies on the availability of experimental metabolic data for a range of structurally similar amino acid conjugates.

Theoretical Prediction and Modeling of Supramolecular Assembly Processes

The amphiphilic nature of this compound, with its distinct hydrophilic head and hydrophobic tail, suggests a strong potential for self-assembly into ordered supramolecular structures. Theoretical and computational modeling can be used to predict and understand the principles governing these assembly processes.

Coarse-grained molecular dynamics simulations are particularly well-suited for studying large-scale assembly phenomena that occur over longer timescales than can be accessed with all-atom MD. In a coarse-grained model, groups of atoms are represented as single "beads," which significantly reduces the computational cost. This approach allows for the simulation of the formation of micelles, bilayers, or other aggregates from a random distribution of individual molecules.

Theoretical models can also be used to predict the critical micelle concentration (CMC), which is the concentration at which self-assembly begins to occur. These models often take into account the hydrophobic effect, electrostatic interactions between head groups, and the geometric packing of the molecules. The interplay of these forces determines the final morphology of the self-assembled structures, which could range from spherical micelles to elongated nanotubes or vesicles. The table below summarizes the key intermolecular forces that would be considered in a theoretical model of the supramolecular assembly of this compound.

| Intermolecular Force | Description | Role in Supramolecular Assembly |

| Hydrophobic Interactions | The tendency of non-polar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water. | The primary driving force for the aggregation of the dodecanoate tails. |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can occur between the amide and carbonyl groups of the head groups, contributing to the stability of the assembled structure. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the packing of the hydrophobic tails within the core of the aggregate. |

| Electrostatic Interactions | Repulsive or attractive forces between charged or polar groups. | Repulsion between similarly charged head groups can influence the curvature and size of the aggregates. |

Biodegradation and Environmental Considerations of Amino Acid Dodecanoate Esters

Mechanisms of Biodegradation in Academic Model Systems

The biodegradation of these materials is primarily initiated by the hydrolysis of ester bonds, a process that can be catalyzed by enzymes. researchgate.netnih.gov This enzymatic action leads to the breakdown of the polymer into smaller, metabolizable molecules.

The enzymatic hydrolysis of (1-Amino-1-oxopropan-2-yl) dodecanoate (B1226587), which is an ester of L-alanine and dodecanol, is catalyzed by hydrolase enzymes such as lipases and proteases. nih.govnih.gov These enzymes facilitate the cleavage of the ester linkage.

The pathway for this enzymatic hydrolysis involves the binding of the enzyme to the ester substrate, followed by a nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol component. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, releasing the carboxylic acid and regenerating the free enzyme.

The primary degradation products of the enzymatic hydrolysis of (1-Amino-1-oxopropan-2-yl) dodecanoate are:

L-Alaninamide: The amino acid derivative part of the molecule.

Dodecanoic acid (Lauric acid): The fatty acid component of the molecule.

Studies on the lipase-catalyzed hydrolysis of various amino acid esters have demonstrated the high reactivity and selectivity of these enzymes for cleaving such ester bonds. nih.govtandfonline.com

The degradation of poly(ester amide)s derived from amino acid dodecanoate esters can occur through two primary mechanisms: surface erosion and bulk degradation.

In surface erosion , the degradation is confined to the exterior surface of the polymer. The rate of degradation is proportional to the surface area, and the material gradually thins over time while maintaining its bulk integrity. In vitro studies on PEAs composed of hydrophobic α-amino acids, fatty diols, and dicarboxylic acids have shown that in the presence of enzymes like α-chymotrypsin and lipase (B570770), the biodegradation primarily occurs through a surface chemical erosion mechanism. nih.govtandfonline.com This process was observed to follow first-order kinetics. nih.govtandfonline.com The spontaneous adsorption of enzymes onto the polymer surface can also catalyze this surface erosion. nih.govtandfonline.com

In bulk degradation , water penetrates the entire polymer matrix, and hydrolysis of the ester bonds occurs throughout the material. This leads to a decrease in molecular weight and mechanical properties before significant mass loss is observed. Some research suggests that the degradation of certain PEAs may involve an initial phase of bulk degradation, characterized by a decrease in molecular weight, followed by a period of surface erosion. nih.gov

The dominant mechanism depends on the relative rates of water diffusion into the polymer and the hydrolysis of the polymer chains. If the rate of hydrolysis is faster than the rate of water penetration, surface erosion will be the predominant mechanism.

Factors Affecting Biodegradation Rate and Extent in Controlled Environments

The rate and extent of biodegradation of amino acid dodecanoate esters and their corresponding poly(ester amide)s in controlled environments are influenced by several factors. These factors primarily relate to the conditions that affect enzyme activity and the properties of the polymer itself.

| Factor | Effect on Biodegradation Rate | Rationale |

| Enzyme Concentration | Increases with higher concentration (up to a saturation point) | A higher concentration of enzymes leads to more active sites being available to bind with the substrate, thus accelerating the rate of hydrolysis. uc.pt |

| Substrate Concentration | Increases with higher concentration until enzyme saturation | Initially, a higher substrate concentration increases the reaction rate. However, at a certain point, the enzyme's active sites become saturated, and the rate plateaus. |

| Temperature | Increases with temperature up to an optimal point, then decreases | Higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a faster reaction rate. Beyond the optimal temperature, the enzyme begins to denature, causing a rapid decrease in activity. |

| pH | Optimal activity within a narrow pH range; decreases outside this range | Each enzyme has an optimal pH at which its three-dimensional structure and active site are most effective. Deviations from this pH can alter the ionization of amino acid residues in the active site, reducing its catalytic efficiency. |

| Polymer Crystallinity | Decreases with higher crystallinity | Enzymes preferentially attack the amorphous regions of a polymer. Higher crystallinity restricts enzyme access to the hydrolyzable ester bonds within the polymer matrix. |

| Hydrophilicity/Hydrophobicity | Generally increases with higher hydrophilicity | Increased hydrophilicity allows for greater water uptake into the polymer matrix, which can facilitate hydrolysis. However, some enzymes, like chymotrypsin, show a preference for hydrophobic amino acids. nih.govresearchgate.net |

| Amino Acid Stereochemistry | L-amino acid-based polymers degrade faster | Enzymes are stereospecific and are generally more effective at degrading polymers containing the naturally occurring L-amino acids compared to their D-isomers. |

Research on Degradation Characteristics of Amino Acid-Based Poly(ester amide)s

Extensive research has been conducted on the degradation characteristics of poly(ester amide)s derived from α-amino acids. These studies highlight the tunability of their degradation profiles, making them suitable for various biomedical applications.

A systematic in vitro biodegradation study of PEAs composed of hydrophobic α-amino acids, fatty diols, and dicarboxylic acids demonstrated a significantly greater tendency for enzyme-catalyzed biodegradation compared to polylactide (PDLLA). nih.govtandfonline.com In the presence of enzymes such as α-chymotrypsin and lipase, these PEAs underwent surface erosion. nih.govtandfonline.com Preliminary in vivo studies in rats showed that selected PEA films were completely absorbed within 1-2 months when impregnated with lipase, and within 3-6 months without the impregnated enzyme. nih.gov

Research on PEAs derived from L-phenylalanine and L-methionine showed that these polymers are biodegradable, and the degradation can be accelerated by the enzyme chymotrypsin, which has a preference for hydrophobic amino acids. nih.govresearchgate.net These studies suggested an initial phase of bulk degradation followed by surface erosion. nih.gov

The nature of the amino acid residue has a significant impact on the degradation rate. For instance, PEAs based on L-alanine have been shown to exhibit better enzymatic degradation compared to those based on glycine. uc.pttandfonline.com The degradation rate of PEAs can also be influenced by the amide/ester ratio within the polymer chain. nih.govtandfonline.com

The table below summarizes findings from various studies on the degradation of L-alanine-based poly(ester amide)s.

| Polymer Composition | Degradation Conditions | Key Findings | Reference(s) |

| PEA from L-alanine, 1,12-dodecanediol, and 1,12-dodecanedioic acid | In vitro with proteolytic enzymes (papain, proteinase K) | Enzymatic degradation was highly dependent on the enzyme type, with proteolytic enzymes being the most effective. Hydrolytic degradation occurred at the ester linkages. | researchgate.net |

| PEAs from sebacic acid, 1,12-dodecanediamine, and varying ratios of a diamine with L-alanine | Hydrolytic and enzymatic degradation studies | The degradation rate was significantly affected by the ratio and nature of the α-amino acid residues in the polymer chain. | nih.gov |

| PEAs from L-lactic acid and α-alanine | In phosphate (B84403) buffered saline (pH 7.2) | The degradation rate increased with a higher content of α-alanine in the copolymer. | tandfonline.com |

| PEAs from adipic acid, L-alanine, and various diols | Not specified | Polymers based on L-alanine show better enzymatic degradation than those based on glycine. | tandfonline.com |

These studies collectively demonstrate that amino acid-based poly(ester amide)s are a versatile class of biodegradable materials with degradation characteristics that can be tailored by manipulating their chemical composition and structure.

Research on 1 Amino 1 Oxopropan 2 Yl Dodecanoate and Amino Acid Ester Analogs in Prodrug Design

Design Principles for Amino Acid Ester Prodrugs

The amino acid moiety plays a pivotal role in the behavior of the prodrug. Amino acids are natural, low-toxicity molecules that can be selected to impart specific properties to the parent drug. nih.gov

Stability: The structure of the amino acid can influence the chemical and enzymatic stability of the ester bond. For instance, sterically hindered amino acids like valine or isoleucine can protect the ester linkage from premature hydrolysis. nih.gov The presence of the α-amino group is a key factor; at physiological pH, the protonated amino group can exert a strong electron-withdrawing effect, while the unprotonated form can act as a nucleophile or general base, both of which can destabilize the ester bond. tandfonline.com The amide group in the "(1-Amino-1-oxopropan-2-yl)" moiety of the title compound adds another layer of complexity, potentially influencing the electronic environment of the ester linkage.

Cellular Uptake: A primary advantage of using amino acids as promoieties is the potential to hijack endogenous transport systems. nih.gov Amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), and peptide transporters, like PEPT1, are expressed in various tissues, including the intestine and cancer cells. nih.govresearchgate.net By mimicking natural substrates, amino acid ester prodrugs can achieve enhanced absorption and targeted delivery. nih.govnih.gov The L-configuration of the amino acid is generally preferred for transporter recognition and subsequent cellular uptake. nih.govnih.gov For a compound like (1-Amino-1-oxopropan-2-yl) dodecanoate (B1226587), the alaninamide moiety could be recognized by these transporters, facilitating its entry into cells.

The dodecanoate (lauryl) chain, a 12-carbon fatty acid, significantly increases the lipophilicity of the prodrug. scirp.orgresearchgate.net This property can enhance passive diffusion across cell membranes, a mechanism that is particularly important for overcoming barriers like the blood-brain barrier or for improving oral absorption of hydrophilic drugs. scirp.orgscispace.com

| Amino Acid Moiety Feature | Impact on Stability | Impact on Cellular Uptake | Example |

|---|---|---|---|

| Steric Hindrance (e.g., branched side chain) | Increases stability by shielding the ester bond from hydrolysis. | Can influence affinity for specific transporters. | Valacyclovir (Valine ester of Acyclovir) |

| Stereochemistry (L- vs. D-amino acid) | L-isomers are often more susceptible to enzymatic hydrolysis. D-isomers can increase stability. | L-isomers are generally preferred substrates for amino acid and peptide transporters, leading to higher uptake. nih.gov | L-Val-ACV shows higher permeability than D-Val-ACV. nih.gov |

| Lipophilicity of Side Chain | Can affect the rate of enzymatic hydrolysis. | Influences both passive diffusion and affinity for transporters like LAT1 which prefer large neutral amino acids. | Phenylalanine esters are often used to increase lipophilicity. |

| Presence of Amide Group (as in alaninamide) | May alter the electronic properties and steric environment of the ester linkage, potentially affecting hydrolysis rates. | Could modify transporter recognition compared to a simple amino acid ester. | (1-Amino-1-oxopropan-2-yl) dodecanoate |

The relationship between the structure of an amino acid ester prodrug and its biological activity is multifaceted. The rate and extent of conversion to the active drug are critical for efficacy.

Key structural factors influencing activity include:

The specific amino acid used: As noted, the size, branching, and stereochemistry of the amino acid side chain affect both stability and transport. researchgate.net For example, studies on floxuridine (B1672851) prodrugs showed that L-amino acid esters hydrolyzed 10 to 75 times faster in cell homogenates than their D-amino acid counterparts, and proline and phenylalanine esters hydrolyzed much faster than valine esters. researchgate.net

The nature of the parent drug: The structure of the active compound and the position of the ester linkage are crucial.

The length of an alkyl or fatty acid chain: In the case of this compound, the C12 dodecanoate chain is a dominant feature. Increasing lipophilicity through such chains can enhance membrane permeability and improve the bystander effect in cancer therapy, where the active drug needs to diffuse to neighboring tumor cells. nih.govresearchgate.net However, excessive lipophilicity can sometimes lead to poor aqueous solubility or sequestration in lipid compartments, which may reduce bioavailability. nih.gov

A balance must be struck between chemical stability (to prevent premature degradation) and efficient enzymatic conversion at the target site. tandfonline.com The ideal prodrug is stable in the gastrointestinal tract and bloodstream but is rapidly cleaved to release the active drug upon reaching the target tissue or after cellular uptake. tandfonline.com

| Structural Modification | Effect on Lipophilicity (LogD) | Impact on Permeability | Impact on Enzymatic Hydrolysis Rate |

|---|---|---|---|

| Short Alkyl Ester (e.g., Ethyl) | Moderate Increase | Improved passive diffusion for polar drugs. | Generally rapid hydrolysis by esterases. |

| Branched Amino Acid (e.g., Valine) | Moderate Increase | Substrate for transporters (e.g., PEPT1). nih.gov | Can be slower than for linear amino acids due to steric hindrance. researchgate.net |

| Long Fatty Acid Ester (e.g., Dodecanoate) | Significant Increase | Greatly enhanced passive diffusion; potential for lymphatic uptake. nih.gov | Dependent on specific esterases; can be slower for very long chains. |

| Aromatic Amino Acid (e.g., Phenylalanine) | High Increase | Substrate for transporters (e.g., LAT1). | Often rapid, but structure-dependent. researchgate.net |

Mechanistic Studies of Prodrug Activation and Drug Release

The conversion of a prodrug to its active form is a critical step that can occur through various chemical and biological pathways. Understanding these activation mechanisms is essential for designing prodrugs with predictable and efficient drug release profiles.